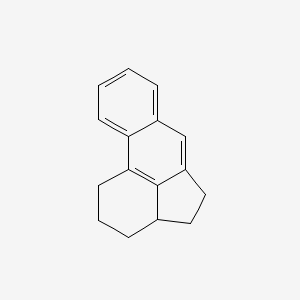
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide is an organoarsenic compound with the molecular formula C14-H14-As-Cl-O3 and a molecular weight of 340.65 . This compound is known for its unique chemical structure, which includes an arsenic atom bonded to a hydroxyphenethyl group and a chlorophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide typically involves the reaction of chlorophenylarsine oxide with beta-hydroxyphenethyl compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds to (m-Chlorophenyl)hydroxy(beta-hydroxyphenethyl)arsine oxide include other organoarsenic compounds such as:
Arsenic trioxide: Known for its use in cancer treatment.
Roxarsone: Used as a feed additive in poultry farming.
Arsenobetaine: Found in seafood and known for its low toxicity.
Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of both chlorophenyl and hydroxyphenethyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
21905-40-8 |
|---|---|
Formule moléculaire |
C14H14AsClO3 |
Poids moléculaire |
340.63 g/mol |
Nom IUPAC |
(3-chlorophenyl)-(2-hydroxy-2-phenylethyl)arsinic acid |
InChI |
InChI=1S/C14H14AsClO3/c16-13-8-4-7-12(9-13)15(18,19)10-14(17)11-5-2-1-3-6-11/h1-9,14,17H,10H2,(H,18,19) |
Clé InChI |
PLAVXJMGVFLLHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[As](=O)(C2=CC=CC(=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


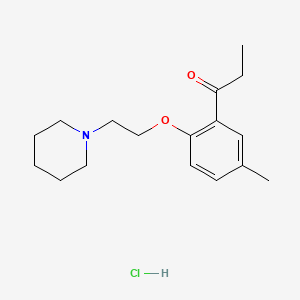
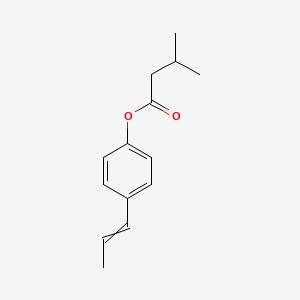
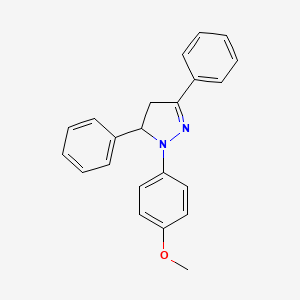
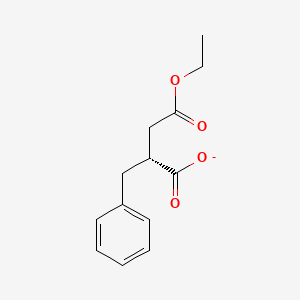

![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

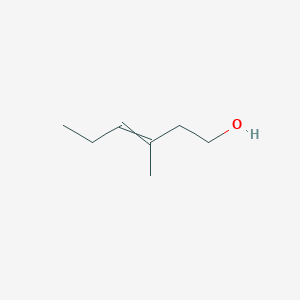

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)


